molecular formula C12H18BNO2 B14084914 (3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid

(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid

Cat. No.: B14084914
M. Wt: 219.09 g/mol
InChI Key: SIGHWUAGOZZZEP-UHFFFAOYSA-N
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Description

(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and molecular probes. The boronic acid group can interact with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both the methyl and piperidine substituents, which can enhance its binding affinity and selectivity in various applications. These structural features make it a valuable compound in the development of specialized materials and pharmaceuticals .

Properties

Molecular Formula

C12H18BNO2

Molecular Weight

219.09 g/mol

IUPAC Name

(3-methyl-5-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C12H18BNO2/c1-9-5-11(7-12(6-9)13(15)16)10-3-2-4-14-8-10/h5-7,10,14-16H,2-4,8H2,1H3

InChI Key

SIGHWUAGOZZZEP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2CCCNC2)C)(O)O

Origin of Product

United States

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